Zinc telluride

Catalog No.
S1505117
CAS No.
1315-11-3
M.F
ZnTe
TeZn
M. Wt
193 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc telluride

CAS Number

1315-11-3

Product Name

Zinc telluride

IUPAC Name

tellanylidenezinc

Molecular Formula

ZnTe
TeZn

Molecular Weight

193 g/mol

InChI

InChI=1S/Te.Zn

InChI Key

NSRBDSZKIKAZHT-UHFFFAOYSA-N

SMILES

[Zn]=[Te]

Canonical SMILES

[Zn]=[Te]

ZnTe originates from the combination of zinc (Zn) and tellurium (Te). This solid-state compound finds applications in various scientific disciplines owing to its semiconducting nature [].


Molecular Structure Analysis

ZnTe crystallizes in a cubic zincblende structure, similar to diamond and sphalerite []. In this structure, each Zn cation is tetrahedrally coordinated with four Te anions, and vice versa. This arrangement results in a strong covalent bond between Zn and Te, contributing to its semiconducting properties [].


Chemical Reactions Analysis

Synthesis

ZnTe can be synthesized through various methods, including direct reaction of the elements or vapor phase techniques. Here's an example of a direct reaction synthesis:

Zn (s) + Te (s) → ZnTe (s) ΔH < 0 (exothermic) []

Decomposition

ZnTe is a stable compound under ambient conditions. However, at high temperatures (> 1240°C), it decomposes back into its constituent elements [].

Other Reactions

ZnTe can undergo doping with other elements to modify its electrical properties. For instance, doping with elements like phosphorus (P) introduces additional charge carriers, making it an n-type semiconductor [].


Physical And Chemical Properties Analysis

  • Formula: ZnTe
  • Density: 6.34 g/cm³ []
  • Melting Point: 1238 °C []
  • Crystal Structure: Zincblende (cubic) []
  • Thermal Conductivity: 108 mW/(cm·K) []
  • Solubility: Insoluble in water []
  • Chemical Properties: Semiconductor with a direct band gap of 2.26 eV []. Usually exhibits p-type conductivity [].

As a semiconductor, ZnTe's mechanism of action relies on its ability to conduct electricity under specific conditions. When light strikes ZnTe, it can excite electrons from the valence band to the conduction band, leading to electrical conductivity. The specific wavelength of light required for this excitation depends on the material's band gap [].

This mechanism allows ZnTe to function in various devices by responding to light or regulating electrical current flow.

ZnTe is generally considered non-toxic []. However, exposure to ZnTe dust can irritate the respiratory tract. Additionally, tellurium, a component of ZnTe, exhibits some degree of toxicity. Therefore, standard laboratory safety practices should be followed when handling ZnTe.

Optoelectronics:

ZnTe plays a crucial role in developing various optoelectronic devices due to its:

  • Direct band gap: This allows for efficient emission and absorption of light, making it suitable for light-emitting diodes (LEDs), laser diodes, and solar cells .
  • Doping ability: ZnTe can be readily doped with other elements to modify its electrical conductivity, enabling the creation of p-type and n-type semiconductors essential for building electronic devices .

Solar Cells:

ZnTe finds applications in different aspects of solar cell research:

  • Back-surface field layer: ZnTe can improve the efficiency of solar cells by acting as a back-surface field layer due to its ability to suppress charge carrier recombination .
  • p-type semiconductor: ZnTe can serve as a p-type semiconductor material in CdTe/ZnTe solar cell structures, enhancing their light absorption and conversion efficiency .
  • PIN diode structures: ZnTe can be used in PIN diode structures, which are crucial components for measuring light intensity and current in solar cells .

Nonlinear Optics:

ZnTe, along with lithium niobate, is a key material in:

  • Terahertz (THz) radiation generation: ZnTe crystals are used to generate pulsed THz radiation, employed in time-domain THz spectroscopy and imaging, through a process called optical rectification .
  • THz detection: ZnTe crystals exhibit electro-optic properties, allowing them to detect THz radiation by changing the polarization of light passing through them .

Other Research Areas:

Beyond the mentioned applications, ZnTe is also being explored for:

  • Radiation detectors: Due to its high density and efficient charge collection, ZnTe shows promise in detecting various types of radiation, including gamma rays and X-rays .
  • Spintronics: ZnTe is being investigated for its potential applications in spintronics, a field exploring the spin of electrons for future electronic devices .

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 95 of 96 companies with hazard statement code(s):;
H330 (94.74%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1315-11-3

Wikipedia

Zinc telluride

General Manufacturing Information

Zinc telluride (ZnTe): ACTIVE

Dates

Modify: 2023-08-15

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